Home > Products > Screening Compounds P68222 > 3-Ethyl Haloperidol Decanoate
3-Ethyl Haloperidol Decanoate - 1797982-02-5

3-Ethyl Haloperidol Decanoate

Catalog Number: EVT-1461395
CAS Number: 1797982-02-5
Molecular Formula: C33H45ClFNO3
Molecular Weight: 558.175
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Haloperidol

Haloperidol Decanoate

Compound Description: Haloperidol decanoate (HLD) is a long-acting injectable (depot) formulation of haloperidol. It is commonly prescribed for the maintenance treatment of schizophrenia and other psychotic disorders in individuals who have difficulty adhering to daily oral medication regimens. HLD is administered intramuscularly, typically once every 4 weeks, forming a drug depot that slowly releases haloperidol into the bloodstream over an extended period []. This sustained release allows for consistent antipsychotic effects with less frequent dosing, improving medication adherence and reducing the risk of relapse in individuals with schizophrenia.

Reduced Haloperidol

Compound Description: Reduced haloperidol is the primary metabolite of haloperidol formed through enzymatic reduction in the liver. It possesses some antipsychotic activity but is generally less potent than haloperidol. The ratio of reduced haloperidol to haloperidol can vary significantly between individuals and may contribute to individual differences in haloperidol's therapeutic effects and side effect profile [].

Fluphenazine Decanoate

Relevance: Fluphenazine decanoate is often compared with haloperidol decanoate in clinical trials evaluating the efficacy and tolerability of long-acting antipsychotic treatments [, , , ]. While not structurally identical, both drugs share a similar mechanism of action (D2 receptor antagonism) and are often considered alternatives in the management of schizophrenia. The comparison with fluphenazine decanoate in the context of haloperidol decanoate research highlights the clinical relevance of evaluating the efficacy and safety profile of 3-Ethyl Haloperidol Decanoate in relation to existing treatment options.

Bromperidol Decanoate

Compound Description: Bromperidol decanoate is another first-generation, long-acting injectable antipsychotic. Like haloperidol decanoate, it is formulated as an ester to allow for slow release and extended duration of action. This makes it suitable for maintenance treatment of chronic schizophrenia, particularly in patients who struggle with medication compliance [].

Relevance: Bromperidol decanoate is structurally very similar to haloperidol decanoate. Both belong to the butyrophenone class of antipsychotics and share a similar pharmacodynamic profile, primarily acting as D2 receptor antagonists. Research comparing the efficacy and side effects of these two depot antipsychotics emphasizes the need to compare novel long-acting formulations, such as 3-Ethyl Haloperidol Decanoate, against existing options [].

Source and Classification

3-Ethyl Haloperidol Decanoate belongs to the class of drugs known as typical antipsychotics, specifically the butyrophenone derivatives. It is a modified version of haloperidol, where an ethyl group is introduced at the third position of the haloperidol structure, enhancing its pharmacokinetic properties. The compound is typically administered via intramuscular injection, which facilitates its slow release into the bloodstream, providing prolonged effects compared to oral formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Ethyl Haloperidol Decanoate involves several key steps that modify the haloperidol structure to introduce the ethyl group and attach the decanoate moiety. The general process can be outlined as follows:

  1. Preparation of 3-Ethyl Haloperidol:
    • The synthesis begins with the alkylation of haloperidol at the third position using ethyl bromide or a similar alkylating agent in the presence of a base such as potassium carbonate.
  2. Formation of Decanoate Ester:
    • The resulting 3-ethyl derivative is then reacted with decanoic acid or its activated form (e.g., decanoyl chloride) in a condensation reaction. This step typically requires an acid catalyst to facilitate the esterification process.
  3. Purification:
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Ethyl Haloperidol Decanoate is C33H46ClFNO3C_{33}H_{46}ClFNO_3, and its molecular weight is approximately 577.28 g/mol. The structure features a butyrophenone core with an ethyl group at the third position and a decanoate side chain, which contributes to its lipophilicity and extended release characteristics.

Key Structural Features:

  • Butyrophenone Backbone: Essential for its antipsychotic activity.
  • Ethyl Group: Enhances lipophilicity and alters pharmacokinetics.
  • Decanoate Moiety: Facilitates slow release from the injection site.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 3-Ethyl Haloperidol Decanoate include:

  1. Ester Hydrolysis: In physiological conditions, decanoate esters can undergo hydrolysis to release free 3-Ethyl Haloperidol, which exerts therapeutic effects.
  2. Metabolic Reactions: Once administered, the compound may undergo metabolic transformations primarily in the liver, involving cytochrome P450 enzymes that convert it into various metabolites.

These reactions are crucial for understanding both the pharmacological effects and potential side effects associated with long-term use.

Mechanism of Action

Process and Data

The mechanism of action of 3-Ethyl Haloperidol Decanoate is primarily through antagonism of dopamine receptors in the central nervous system. Specifically:

This dual action helps alleviate symptoms such as hallucinations and agitation while minimizing side effects associated with dopamine blockade.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Approximately 150 °C.
  • Solubility: Poorly soluble in water (1.4 mg/100 mL), but soluble in organic solvents like chloroform and methanol.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

These properties are significant for formulation development and storage conditions for pharmaceutical preparations.

Applications

Scientific Uses

3-Ethyl Haloperidol Decanoate is primarily used in clinical settings for:

  • Long-term Management of Schizophrenia: Its extended-release formulation reduces dosing frequency, improving patient compliance.
  • Treatment of Acute Psychosis: Provides rapid control over severe symptoms while maintaining stable plasma levels over time.

Research continues into optimizing its formulations for better efficacy and reduced side effects, making it a valuable compound in psychiatric medicine.

Properties

CAS Number

1797982-02-5

Product Name

3-Ethyl Haloperidol Decanoate

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

Molecular Formula

C33H45ClFNO3

Molecular Weight

558.175

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

InChI Key

ODANWSUZWFYXTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.